molecular formula C8H9BrS2 B13890298 1-Bromo-3,5-bis(methylthio)benzene

1-Bromo-3,5-bis(methylthio)benzene

Cat. No.: B13890298
M. Wt: 249.2 g/mol
InChI Key: ZRCBSHPLUDSTPE-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(methylthio)benzene (CAS 149428-38-6) is a brominated aromatic compound featuring two methylthio (-SCH₃) groups at the 3- and 5-positions of the benzene ring. The methylthio substituents are electron-donating due to the sulfur atom’s lone pairs, which influence the compound’s reactivity in electrophilic aromatic substitution and cross-coupling reactions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and ligands for catalysis. Limited direct data on its physical properties are available in the provided evidence, but its structural analogs provide context for comparative analysis .

Properties

Molecular Formula

C8H9BrS2

Molecular Weight

249.2 g/mol

IUPAC Name

1-bromo-3,5-bis(methylsulfanyl)benzene

InChI

InChI=1S/C8H9BrS2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3

InChI Key

ZRCBSHPLUDSTPE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)Br)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(methylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(methylthio)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for 1-Bromo-3,5-bis(methylthio)benzene are not widely documented, the general principles of bromination and thiolation reactions can be applied. Industrial-scale synthesis would likely involve optimized reaction conditions, including temperature control, catalyst selection, and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-bis(methylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzene derivatives with modified functional groups.

Scientific Research Applications

1-Bromo-3,5-bis(methylthio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(methylthio)benzene involves its interaction with various molecular targets The bromine atom and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively

Comparison with Similar Compounds

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)

  • Molecular Formula : C₈H₃BrF₆
  • Molecular Weight : 293.01 g/mol
  • Physical Properties :
    • Melting Point: -16°C
    • Boiling Point: 152–155°C
    • Density: 1.698 g/cm³
    • Solubility: Immiscible with water .
  • Key Applications: Widely used as an internal standard in ¹H NMR spectroscopy due to its distinct chemical shifts . Precursor for organocatalytic reactions and palladium-catalyzed cross-coupling to synthesize electroluminescent polymers .
  • Differentiation :
    • The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, making this compound less reactive in nucleophilic substitutions compared to the methylthio analog. Its fluorinated structure enhances thermal stability and hydrophobicity .

1-Bromo-3,5-bis(bromomethyl)benzene (CAS 51760-23-7)

  • Molecular Formula : C₈H₇Br₃
  • Molecular Weight : 342.86 g/mol
  • Synthesis : Produced via bromination of 3,5-bis(hydroxymethyl)benzene derivatives using PBr₃ .
  • Key Applications :
    • Intermediate in the synthesis of carbamimidothioate salts for pharmaceutical applications .
    • Precursor for further functionalization due to reactive bromomethyl (-CH₂Br) groups .
  • Differentiation :
    • The bromomethyl substituents enable nucleophilic substitution reactions, unlike the methylthio groups in the target compound. This compound is more reactive in alkylation and polymerization reactions .

1-Bromo-3,5-bis(tert-butylthio)benzene (CAS 795274-44-1)

  • Molecular Formula : C₁₄H₂₁BrS₂
  • Molecular Weight : 333.35 g/mol
  • Physical Properties :
    • Boiling Point: 365.8°C
    • Density: 1.268 g/cm³
    • Flash Point: 175°C .
  • Differentiation :
    • The bulky tert-butylthio (-S-C(CH₃)₃) groups create steric hindrance, reducing reactivity in sterically sensitive reactions. This contrasts with the smaller methylthio groups in the target compound, which allow for easier access to reactive sites .

1-Bromo-3,5-bis(methoxymethyl)benzene (CAS 137334-69-1)

  • Molecular Formula : C₁₀H₁₃BrO₂
  • Molecular Weight : 261.12 g/mol
  • Differentiation :
    • Methoxymethyl (-CH₂OCH₃) groups are electron-donating but less polarizable than methylthio groups. This compound is likely more soluble in polar solvents compared to the target compound .

1-Bromo-3-chloro-4-(methylthio)benzene (CAS 101084-82-6)

  • Molecular Formula : C₇H₆BrClS
  • Molecular Weight : 237.54 g/mol
  • Differentiation :
    • The asymmetric substitution (3-chloro, 4-methylthio) directs reactivity differently compared to the symmetric 3,5-disubstituted target compound. This structure is tailored for specific pharmaceutical intermediates .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Key Applications
1-Bromo-3,5-bis(methylthio)benzene 149428-38-6 C₈H₈BrS₂ 249.18 -SCH₃ (3,5-positions) N/A N/A Polymer synthesis, ligands
1-Bromo-3,5-bis(trifluoromethyl)benzene 328-70-1 C₈H₃BrF₆ 293.01 -CF₃ (3,5-positions) 152–155 1.698 NMR internal standard, catalysis
1-Bromo-3,5-bis(bromomethyl)benzene 51760-23-7 C₈H₇Br₃ 342.86 -CH₂Br (3,5-positions) N/A N/A Pharmaceutical intermediates
1-Bromo-3,5-bis(tert-butylthio)benzene 795274-44-1 C₁₄H₂₁BrS₂ 333.35 -S-C(CH₃)₃ (3,5-positions) 365.8 1.268 Sterically hindered reactions

Biological Activity

1-Bromo-3,5-bis(methylthio)benzene is an organic compound notable for its unique structure, which includes a benzene ring substituted with a bromine atom and two methylthio groups. This compound is identified by the CAS number 823-78-9 and has been the subject of various studies exploring its biological activity, particularly its antimicrobial properties.

Chemical Structure and Properties

The chemical formula of 1-Bromo-3,5-bis(methylthio)benzene is C10H11BrS2C_10H_{11}BrS_2. The presence of both bromine and sulfur-containing groups significantly influences its reactivity and potential applications in medicinal chemistry. The methylthio groups are particularly associated with various biological activities, including antimicrobial effects against a range of pathogens.

Antimicrobial Properties

Research indicates that compounds containing methylthio groups often exhibit broad-spectrum antimicrobial activity . Studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi and certain parasites. For instance, methylthio-substituted benzenes have been documented to display significant inhibitory effects against pathogenic strains, suggesting that 1-Bromo-3,5-bis(methylthio)benzene may share these properties.

Table 1: Antimicrobial Activity of Methylthio Compounds

Compound NameActivity TypeTarget OrganismsReference
1-Bromo-3,5-bis(methylthio)benzeneAntibacterialGram-positive & Gram-negative
Methylthio derivativesAntifungalVarious fungi
Methylthio-substituted phenolsAntiparasiticCertain protozoa

The exact mechanism by which 1-Bromo-3,5-bis(methylthio)benzene exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may enhance the compound's reactivity towards microbial targets, while the methylthio groups may facilitate interactions with cellular components such as proteins or nucleic acids.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-Bromo-3,5-bis(methylthio)benzene.

  • Antimicrobial Screening : A study conducted on various methylthio-substituted aromatic compounds revealed that those with similar structural motifs to 1-Bromo-3,5-bis(methylthio)benzene exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : Another investigation explored the synergistic effects of combining 1-Bromo-3,5-bis(methylthio)benzene with other antimicrobial agents. The results indicated enhanced efficacy when used in conjunction with certain antibiotics, suggesting potential for use in combination therapies .
  • Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while it demonstrates potent biological activity, careful consideration of dosage is necessary to minimize cytotoxic effects on human cells .

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